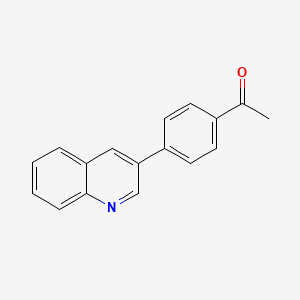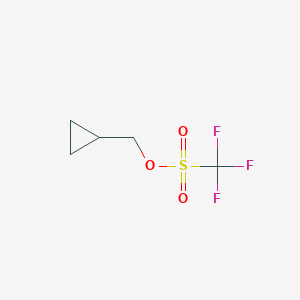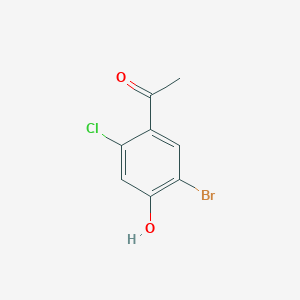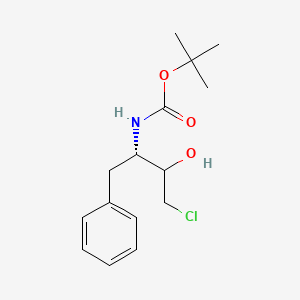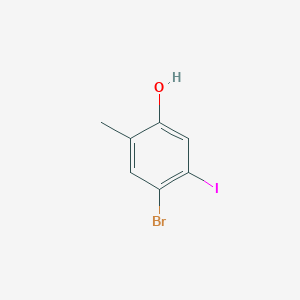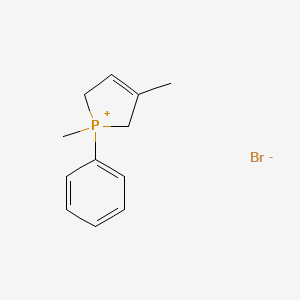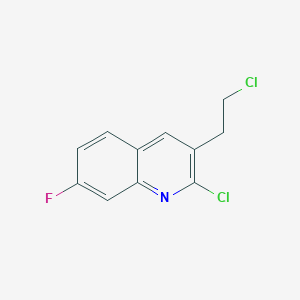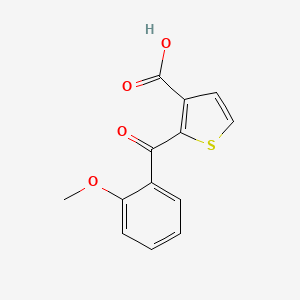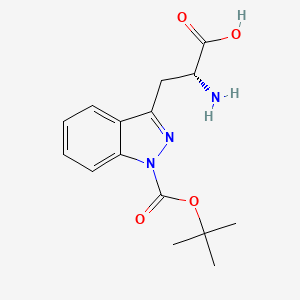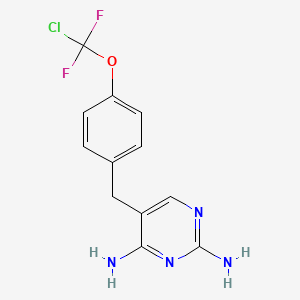
3-Fluoro-2-methyl-6-nitroanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-methyl-6-nitroanisole is an organic compound with the molecular formula C8H8FNO3 It is a derivative of anisole, featuring a fluorine atom, a methyl group, and a nitro group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-6-nitroanisole typically involves multiple steps, including nitration, halogenation, and methylation reactions. One common synthetic route starts with the nitration of 2-methylphenol (o-cresol) to form 2-methyl-6-nitrophenol. This intermediate is then subjected to a halogenation reaction using fluorine sources such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 3-position. Finally, the methylation of the hydroxyl group with dimethyl sulfate or methyl iodide yields this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-methyl-6-nitroanisole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or nitro group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-Fluoro-2-methyl-6-aminophenol.
Reduction: Formation of 3-Fluoro-2-methyl-6-nitrosoanisole.
Substitution: Formation of various substituted anisole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Fluoro-2-methyl-6-nitroanisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-methyl-6-nitroanisole involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-2-nitroanisole
- 2-Fluoro-6-nitroanisole
- 4-Fluoro-2-methyl-6-nitroanisole
Uniqueness
3-Fluoro-2-methyl-6-nitroanisole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H8FNO3 |
|---|---|
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
1-fluoro-3-methoxy-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C8H8FNO3/c1-5-6(9)3-4-7(10(11)12)8(5)13-2/h3-4H,1-2H3 |
Clave InChI |
SZVYCCRGBJFVDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1OC)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


